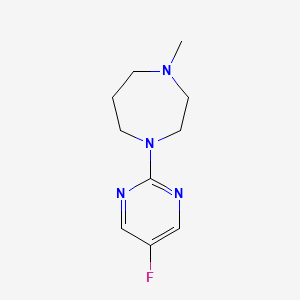
4-(Aminomethyl)phthalic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)phthalic acid;hydrochloride, also known as AMPA, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. AMPA is a derivative of phthalic acid and is commonly used as a precursor for the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)phthalic acid;hydrochloride has been extensively studied for its potential applications in the field of scientific research. One of the main applications of this compound is as a precursor for the synthesis of other organic compounds. This compound can be used as a building block for the synthesis of various amino acid derivatives, peptides, and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)phthalic acid;hydrochloride is not fully understood. However, it has been suggested that this compound may act as an agonist for the glutamate receptor, which is involved in the regulation of synaptic transmission in the central nervous system. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may be responsible for its neuroprotective effects. This compound has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Aminomethyl)phthalic acid;hydrochloride in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for extended periods of time without degradation. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high concentrations and should be handled with care.
Direcciones Futuras
There are several future directions for research on 4-(Aminomethyl)phthalic acid;hydrochloride. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and other oxidative stress-related diseases. Additionally, the mechanism of action of this compound and its effects on neurotransmission and synaptic plasticity are areas that require further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a well-established precursor for the synthesis of other organic compounds and has been shown to have neuroprotective and antioxidant properties. While there are some limitations to using this compound in lab experiments, its potential applications make it an important area of research for the future.
Métodos De Síntesis
The synthesis of 4-(Aminomethyl)phthalic acid;hydrochloride involves the reaction of phthalic anhydride with formaldehyde and ammonia in the presence of a catalyst. The reaction results in the formation of 4-(Aminomethyl)phthalic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid. The synthesis of this compound is a well-established process and has been described in several scientific publications.
Propiedades
IUPAC Name |
4-(aminomethyl)phthalic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14;/h1-3H,4,10H2,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIXXNUZFBXJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

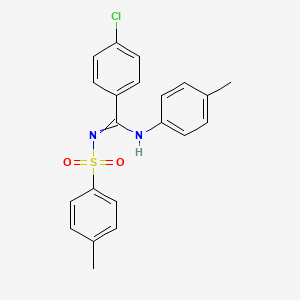
![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)
![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)
![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)
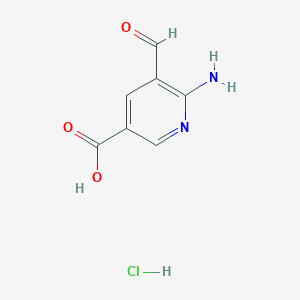

![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)
![cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2558322.png)
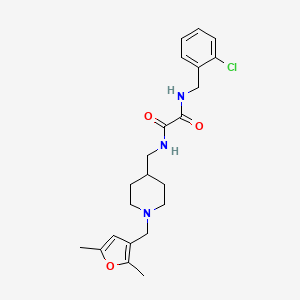
![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)
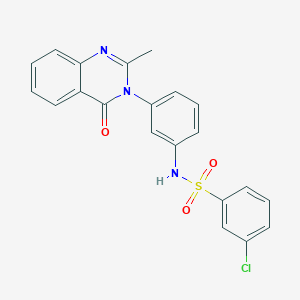
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2558330.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)
